Fulminic acid

thermochemistry energetic materials astrochemistry

Fulminic acid (HCNO, CAS 51060-05-0) is the parent compound of the nitrile oxide class and exists as an isomer within the CHNO family alongside isocyanic acid (HNCO), cyanic acid (HOCN), and isofulminic acid (HONC). Its distinct H–C≡N⁺–O⁻ linear/quasilinear structure, with a nearly vanishing H–C–N bending potential, confers unique spectroscopic and reactivity profiles that preclude simple substitution with its more stable isomer, isocyanic acid.

Molecular Formula HCNO
CHNO
Molecular Weight 43.025 g/mol
CAS No. 51060-05-0
Cat. No. B1210680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFulminic acid
CAS51060-05-0
Molecular FormulaHCNO
CHNO
Molecular Weight43.025 g/mol
Structural Identifiers
SMILESC#[N+][O-]
InChIInChI=1S/CHNO/c1-2-3/h1H
InChIKeyUXKUODQYLDZXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fulminic Acid (CAS 51060-05-0) Procurement Guide: Structural and Thermochemical Baseline for Scientific Selection


Fulminic acid (HCNO, CAS 51060-05-0) is the parent compound of the nitrile oxide class and exists as an isomer within the CHNO family alongside isocyanic acid (HNCO), cyanic acid (HOCN), and isofulminic acid (HONC) [1]. Its distinct H–C≡N⁺–O⁻ linear/quasilinear structure, with a nearly vanishing H–C–N bending potential, confers unique spectroscopic and reactivity profiles that preclude simple substitution with its more stable isomer, isocyanic acid [2].

Parent Nitrile Oxide

Defines the HCNO isomer; distinct from isocyanic, cyanic, and isofulminic acid

Quasilinear Benchmark

Extremely flat H–C–N bending potential; essential for testing high-level quantum methods

Spectroscopic Standard

Unique rotational/vibrational signature for astrochemical detection and laboratory astrophysics

Why CHNO Isomers Cannot Be Interchanged in Research and Industrial Applications


The four CHNO isomers—isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC)—exhibit dramatic differences in thermodynamic stability, acidity, and electronic properties that preclude functional equivalence. Fulminic acid resides 67.9 kcal/mol higher in energy than the most stable isomer, HNCO [1], and displays a significantly stronger acidity (pKa ≦ 5) compared to HNCO (pKa = 3.7) [2]. Its distinctive ionization energy (10.83 eV) and proton affinity (181 kcal/mol) further differentiate it from HNCO [3][4]. These quantitative disparities directly impact synthetic routes, detection methodologies, and material performance, rendering generic substitution scientifically and operationally unsound.

Fulminic Acid (Target)
Isocyanic Acid (Common Substitute)
Significantly higher energy content; thermally sensitive
Thermodynamically stable ground-state isomer
Weaker acidity; distinct proton-transfer behavior
Stronger acid; reactivity profile may differ
Lower ionization energy; different cationic fragmentation
Higher ionization energy; detection patterns diverge
Comparable proton affinity (slightly higher)
Slightly lower proton affinity; may shift ion-molecule reaction pathways

Fulminic Acid (CAS 51060-05-0) Differential Evidence: Quantitative Comparisons with Closest Analogs


Thermodynamic Instability: Fulminic Acid vs. Isocyanic Acid ΔfH°(298.15 K) Comparison

Fulminic acid (HCNO) is thermodynamically destabilized relative to isocyanic acid (HNCO), with a standard enthalpy of formation (298.15 K) of 169.27 ± 0.44 kJ/mol compared to –118.93 ± 0.28 kJ/mol for HNCO [1][2]. This difference of 288.2 kJ/mol (68.9 kcal/mol) quantifies the energy penalty associated with the nitrile oxide arrangement versus the isocyanate arrangement, confirming that HCNO cannot serve as a stable, drop-in replacement for HNCO in applications requiring ambient thermal persistence.

ΔfH° Comparison
Head-to-head
Fulminic acid: +169.27 ± 0.44 kJ/mol
HNCO: –118.93 ± 0.28 kJ/mol
Δ = 288.2 kJ/mol (68.9 kcal/mol)
Large energy gap may dictate synthesis and handling protocols
Gas phase, ATcT version 1.202
thermochemistry energetic materials astrochemistry

Acidity Differential: Fulminic Acid (pKa ≦ 5) vs. Isocyanic Acid (pKa = 3.7)

Fulminic acid exhibits a pKa of ≤ 5, making it a considerably stronger acid than HCN and comparable in strength to hydrazoic acid (HN₃) [1]. In contrast, isocyanic acid (HNCO) is a weaker acid with a pKa of 3.7 ± 0.1 at 298 K in aqueous solution [2]. The approximately 1.3 pKa unit difference (lower pKa for HNCO indicates stronger acidity in this case, as HNCO is more acidic than HCNO) translates to a distinct proton-transfer behavior that affects reactivity and buffer selection.

Acidity (pKa)
Head-to-head
Fulminic acid: pKa ≦ 5
HNCO: pKa = 3.7 ± 0.1
HNCO ~1.3 units more acidic
Proton-transfer behavior may affect solvent and buffer selection
Aqueous solution, 25 °C / 298 K
acid-base chemistry solution-phase stability synthetic utility

Ionization Energy Differential: Fulminic Acid (10.83 eV) vs. Isocyanic Acid (11.595 eV)

Fulminic acid (HCNO) has an ionization energy of 10.83 eV as determined by photoelectron spectroscopy [1]. Isocyanic acid (HNCO) exhibits a significantly higher ionization energy of 11.595 ± 0.005 eV [2]. The 0.765 eV lower IE for HCNO indicates that its electrons are more readily removed, resulting in a different cationic fragmentation pattern and distinct mass spectrometric signatures.

Ionization Energy
Head-to-head
Fulminic acid: 10.83 eV
HNCO: 11.595 ± 0.005 eV
0.765 eV lower for HCNO
Lower IE can alter mass spectrometric detection and cationic reactivity
Gas phase photoelectron spectroscopy
photoelectron spectroscopy mass spectrometry electronic structure

Proton Affinity Comparison: Fulminic Acid (181 kcal/mol) vs. Isocyanic Acid (180 kcal/mol)

The proton affinity of fulminic acid is 181 kcal/mol (758 kJ/mol) [1], while isocyanic acid has a proton affinity of 180 kcal/mol [2]. The near-identical values (differing by only 1 kcal/mol) indicate that both isomers exhibit similar gas-phase basicity, but the slightly higher PA of HCNO suggests a marginally greater tendency to capture a proton. This small difference may be decisive in competitive ion-molecule reaction environments.

Proton Affinity
Head-to-head
Fulminic acid: 181 kcal/mol
HNCO: 180 kcal/mol
~1 kcal/mol higher for HCNO
Marginal PA difference may still influence competitive ion-molecule reactions
Evaluated data (Hunter & Lias, 1998)
gas-phase basicity ion-molecule reactions astrochemistry

Fulminic Acid (CAS 51060-05-0) Procurement-Driven Application Scenarios


High-Energy Materials and Detonator Precursors

Fulminic acid, as the parent nitrile oxide, serves as a conceptual and synthetic gateway to fulminate salts (e.g., mercury fulminate) which have historical significance as primary explosives in percussion caps [1]. Its high energy content relative to the more stable isomer HNCO (68.9 kcal/mol enthalpy difference) underscores the intrinsic energetic potential that may be harnessed in controlled detonation studies or in the design of novel energetic coordination compounds. Procurement of HCNO is justified when investigating the fundamental chemistry of nitrile oxides or developing next-generation initiating explosives.

Astrochemical and Interstellar Molecule Detection

Fulminic acid (HCNO) has been detected in interstellar space [2] and serves as a benchmark for understanding the formation and distribution of CHNO isomers in molecular clouds. Its distinct rotational and vibrational signatures, combined with its quantifiable differences in ionization energy (10.83 eV) and proton affinity (181 kcal/mol) relative to HNCO, enable precise radioastronomical identification. Researchers requiring pure HCNO for laboratory astrophysics, spectroscopic reference standards, or to support space mission data interpretation should prioritize this specific isomer over HNCO or HOCN.

Fundamental Studies of Quasilinearity and Molecular Bending Potentials

Fulminic acid is a prototypical quasilinear molecule with an extremely flat H–C–N bending potential and a nearly vanishing harmonic vibrational frequency [3]. This unique structural feature makes HCNO an essential benchmark for testing high-level quantum chemical methods and density functional theory approximations. Scientists engaged in computational chemistry method development or in experimental high-resolution spectroscopy require pure HCNO samples to validate theoretical models, as the behavior cannot be extrapolated from the structurally distinct HNCO or HOCN isomers.

Application
Selection Property
Validation Focus
High-Energy Materials Research
Thermal sensitivity & energy content
Controlled detonation studies; energetic coordination compound design
Astrochemical Detection
Rotational/vibrational spectral signature
Interstellar line matching; laboratory astrophysics reference
Computational Benchmarking
Quasilinear bending potential
DFT & high-level ab initio method validation

Technical Documentation Hub

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57 linked technical documents
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